

An In-depth Technical Guide to Octanoic Hydrazide: Synonyms, Properties, and Methodologies

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Compound of Interest

Compound Name: *Octanoic hydrazide*

Cat. No.: *B1217089*

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Introduction

Octanoic hydrazide, a derivative of the medium-chain fatty acid octanoic acid, is a chemical compound with growing interest in various scientific fields, including medicinal chemistry and materials science. Its unique chemical structure, featuring a hydrazide moiety attached to an eight-carbon aliphatic chain, imparts a range of chemical reactivities and potential biological activities. This technical guide provides a comprehensive overview of **octanoic hydrazide**, consolidating its nomenclature, physicochemical properties, and key experimental methodologies. While the direct biological signaling pathways of **octanoic hydrazide** are not yet well-elucidated in publicly available literature, this guide aims to equip researchers with the foundational knowledge necessary for its synthesis, purification, and analysis, thereby facilitating further investigation into its potential applications.

Nomenclature and Identification

Octanoic hydrazide is known by several synonyms and alternative names in chemical literature and commercial catalogs. A clear understanding of this nomenclature is crucial for accurate literature searches and material sourcing.

Table 1: Synonyms and Identifiers for **Octanoic Hydrazide**

Identifier Type	Identifier
Systematic Name	Octanoic acid, hydrazide
Common Synonyms	Caprylic hydrazide[1][2], n-Octanohydrazide[2], Octanoylhydrazine[1], Capryloylhydrazide[1]
CAS Number	6304-39-8[1][2]
Molecular Formula	C ₈ H ₁₈ N ₂ O[1][2]
Molecular Weight	158.24 g/mol [1][2]
EC Number	228-612-5[1]
NSC Number	227236, 42947[1]
UNII	WQ7QGY5XUT
DSSTox Substance ID	DTXSID4064218

Physicochemical Properties

The physicochemical properties of **octanoic hydrazide** are essential for its handling, formulation, and application in experimental settings. The following table summarizes key quantitative data.

Table 2: Physicochemical Properties of **Octanoic Hydrazide**

Property	Value	Reference
Appearance	White to off-white crystalline solid or powder	[LookChem]
Melting Point	87-89 °C	[LookChem]
Boiling Point	301.8 °C at 760 mmHg	[LookChem]
Density	0.929 g/cm ³	[LookChem]
Flash Point	136.3 °C	[LookChem]
Solubility	Soluble in methanol	[LookChem]
LogP	1.84	[Calculated]
pKa	~13 (predicted for the hydrazide group)	[Predicted]

Experimental Protocols

Detailed experimental protocols are fundamental for the successful synthesis, purification, and analysis of **octanoic hydrazide**. The following sections provide methodologies based on established procedures for hydrazide synthesis and general analytical techniques.

Synthesis of Octanoic Hydrazide

Hydrazides are commonly synthesized from carboxylic acid derivatives such as esters or acyl chlorides. Below are two representative protocols.

Protocol 1: Synthesis from Methyl Octanoate

This is a common and straightforward method for the preparation of **octanoic hydrazide**.

- Materials:
 - Methyl octanoate
 - Hydrazine hydrate (80% solution in water)

- Ethanol
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, dissolve methyl octanoate (1 equivalent) in ethanol.
 - Add hydrazine hydrate (1.5-2 equivalents) to the solution.
 - Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - After completion, cool the reaction mixture to room temperature.
 - The product, **octanoic hydrazide**, will often precipitate out of the solution upon cooling.
 - Collect the solid product by vacuum filtration.
 - Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts.
 - Dry the purified **octanoic hydrazide** under vacuum.

Protocol 2: Synthesis from Octanoyl Chloride

This method is typically faster but requires careful handling of the reactive acyl chloride.

- Materials:
 - Octanoyl chloride
 - Hydrazine hydrate (80% solution in water)
 - Dichloromethane (DCM)
 - Saturated sodium bicarbonate solution
- Procedure:

- In a flask, dissolve hydrazine hydrate (2 equivalents) in a mixture of water and DCM at 0 °C.
- Slowly add a solution of octanoyl chloride (1 equivalent) in DCM to the hydrazine solution with vigorous stirring, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Separate the organic layer.
- Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any unreacted hydrazine and hydrochloric acid.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield crude **octanoic hydrazide**.
- The crude product can be further purified by recrystallization.

Purification of Octanoic Hydrazide

Recrystallization is a common method for purifying solid organic compounds like **octanoic hydrazide**. The choice of solvent is critical for obtaining high purity and yield.

- General Recrystallization Protocol:

- Dissolve the crude **octanoic hydrazide** in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or a mixture of ethanol and water).
- If insoluble impurities are present, perform a hot filtration to remove them.
- Allow the hot, saturated solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.

- Dry the crystals under vacuum.

Finding the optimal solvent or solvent system may require some experimentation. Common solvent pairs for recrystallization of hydrazides include ethanol/water, methanol/diethyl ether, and ethyl acetate/hexane.[\[3\]](#)

Analytical Methods

Accurate characterization of synthesized **octanoic hydrazide** is essential. While specific validated methods for **octanoic hydrazide** are not readily available in the literature, the following techniques are generally applicable to fatty acid hydrazides.

- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment.
 - Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.
 - Detection: UV detection at a low wavelength (e.g., 210-220 nm) or by mass spectrometry (LC-MS).
 - Note: Derivatization with a UV-active or fluorescent tag can enhance sensitivity if required.
[\[4\]](#)
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for both identification and quantification, often requiring derivatization to increase volatility.
 - Derivatization: The hydrazide can be derivatized to a more volatile species, for example, by silylation of the N-H protons using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Another approach is to convert the fatty acid hydrazide to its corresponding fatty acid methyl ester (FAME) for analysis.[\[5\]](#)
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Carrier Gas: Helium.

- Temperature Program: A temperature gradient from a low starting temperature (e.g., 50-100 °C) to a high final temperature (e.g., 250-300 °C) is typically used.
- Detection: Mass spectrometry (electron ionization mode) for identification based on the fragmentation pattern.

Biological Activity and Potential Signaling Pathways (Hypothesized)

Currently, there is a notable lack of specific studies detailing the direct interaction of **octanoic hydrazide** with biological signaling pathways. However, based on the known activities of related molecules, some potential areas of investigation can be proposed.

- Enzyme Inhibition: Hydrazides and their derivatives are known to act as enzyme inhibitors.^[6] The hydrazide moiety can chelate metal ions in the active sites of metalloenzymes or form covalent adducts with enzyme cofactors. Fatty acid hydrazides, in particular, have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.^[7]
- G-Protein Coupled Receptor (GPCR) Modulation: Long-chain fatty acids are known ligands for several GPCRs, such as GPR120 (also known as FFAR4), which is involved in metabolic and inflammatory signaling.^{[8][9][10]} It is plausible that **octanoic hydrazide**, as a fatty acid analogue, could interact with these receptors, either as an agonist or antagonist, thereby modulating downstream signaling cascades.
- Corrosion Inhibition: Fatty hydrazides have been extensively studied as corrosion inhibitors for metals in acidic media, a property attributed to their ability to adsorb onto the metal surface and form a protective film.^{[1][11][12][13]} This application, while not directly related to biological signaling in humans, highlights the chemical reactivity and surface-active properties of these molecules.

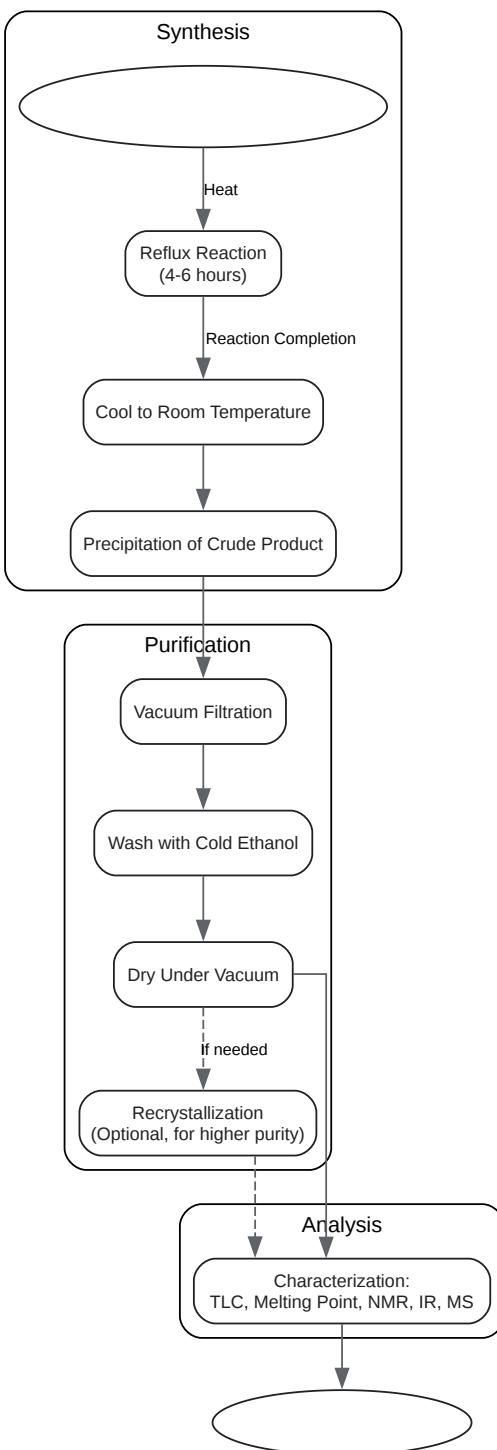
Further research is required to elucidate the specific molecular targets and signaling pathways of **octanoic hydrazide**.

Visualizations

Experimental Workflow for Hydrazide Synthesis

The following diagram illustrates a general workflow for the synthesis and purification of a hydrazide from an ester, a common laboratory procedure for preparing compounds like **octanoic hydrazide**.

General Workflow for Hydrazide Synthesis and Purification

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